Cbz-4'-pyridyl-L-Ala

Description

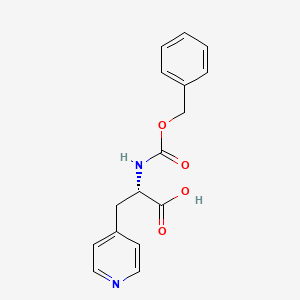

Cbz-4'-pyridyl-L-Ala (chemical structure: benzyloxycarbonyl-4-pyridyl-L-alanine) is a synthetic amino acid derivative widely used in peptide chemistry and pharmaceutical research. The carbobenzyloxy (Cbz) protecting group enhances stability during peptide synthesis, while the 4-pyridyl moiety introduces unique electronic and steric properties, enabling applications in drug design and enzyme inhibition studies. However, the term "CBZ-4" appears in the context of Pseudomonas sp. CBZ-4, a bacterial strain with biodegradation capabilities for carbamazepine and related pollutants . For clarity, this article will focus on Pseudomonas sp. CBZ-4 and its comparison to phylogenetically related strains, as detailed in the evidence.

Structure

2D Structure

Properties

CAS No. |

37535-53-8 |

|---|---|

Molecular Formula |

C16H16N2O4 |

Molecular Weight |

300.31 g/mol |

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |

InChI |

InChI=1S/C16H16N2O4/c19-15(20)14(10-12-6-8-17-9-7-12)18-16(21)22-11-13-4-2-1-3-5-13/h1-9,14H,10-11H2,(H,18,21)(H,19,20)/t14-/m0/s1 |

InChI Key |

OZAKUELEMVNARK-AWEZNQCLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=NC=C2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=NC=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds/Strains

Phylogenetic and Genomic Context

Pseudomonas sp. CBZ-4 belongs to the P. fluorescens subgroup within the Pseudomonas fluorescens species complex . Its closest relatives include P. veronii R4 and P. fluorescens 14-3b, which share similar metabolic pathways for pollutant degradation. In contrast, strains like P. brassicacearum LBUM300 and P. kilonensis 1855-344 are part of the P. corrugata subgroup, differing in genomic island insertion events and ecological roles (Table 1).

Table 1. Comparative Genomic Features of Pseudomonas Strains

Functional and Metabolic Differences

- Carbamazepine Degradation : Pseudomonas sp. CBZ-4 exhibits cold-adapted biodegradation kinetics for carbamazepine, achieving 85% degradation at 15°C within 72 hours . This contrasts with Achromobacter xylosoxidans and Diaphorobacter nitroreducens, which degrade carbamazepine optimally at 25–30°C .

- Flagellar Systems: Strains like P. fluorescens F113 possess dual flagellar systems regulated by flhCD operons, enhancing motility in complex environments . However, Pseudomonas sp. CBZ-4 lacks documented motility-related genomic islands, suggesting niche-specific adaptations.

- Bioremediation Scope : While Pseudomonas sp. CBZ-4 specializes in pharmaceutical degradation, P. putida ATH-43 targets industrial pollutants like toluene, and P. brassicacearum LBUM300 promotes plant growth in contaminated soils .

Preparation Methods

Synthesis of 4'-Pyridyl-L-Ala

Starting Materials : The synthesis begins with L-alanine and a suitable pyridyl derivative. The pyridyl group can be introduced via a cross-coupling reaction or an electrophilic aromatic substitution.

Cross-Coupling Reaction : One common method involves a palladium-catalyzed cross-coupling reaction between a halogenated pyridine and an L-alanine derivative. This step requires a catalyst like Pd(PPh$$3$$)$$4$$ and a base such as sodium carbonate.

Electrophilic Aromatic Substitution : Alternatively, if the pyridine ring is sufficiently activated, an electrophilic aromatic substitution can be used to introduce the pyridyl group directly onto the L-alanine backbone.

Attachment of the Cbz Protecting Group

Cbz Protection : Once the pyridyl-L-alanine is synthesized, the Cbz protecting group can be attached using carbobenzoxy chloride (Cbz-Cl) in the presence of a base like triethylamine (Et$$_3$$N) in a solvent such as dichloromethane.

Reaction Conditions : The reaction is typically carried out at room temperature or slightly elevated temperatures, depending on the specific conditions required for optimal yield and purity.

Analysis and Purification

After synthesis, the compound is analyzed and purified using various techniques:

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H NMR and $${}^{13}$$C NMR are used to confirm the structure and purity of the compound.

- Mass Spectrometry (MS) : Techniques like high-resolution mass spectrometry (HRMS) provide accurate molecular weight and structural information.

Chromatographic Purification

- Column Chromatography : Silica gel or reverse-phase chromatography can be used to purify the compound based on its polarity and molecular size.

Q & A

Q. How to optimize solid-phase synthesis protocols with this compound while minimizing racemization?

- Methodological Answer :

- Coupling Agents : Use HATU/Oxyma Pure over DCC/HOBt to reduce reaction time.

- Temperature Control : Maintain 0–4°C during activation.

- Real-Time Monitoring : Employ Kaiser test or FT-IR for free amine detection. Post-synthesis, cleave with TFA/TIPS/HO (95:2.5:2.5) and validate via Marfey’s analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.